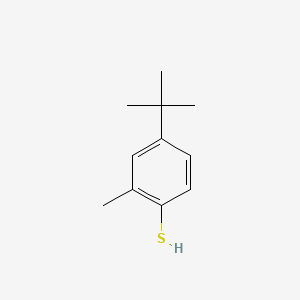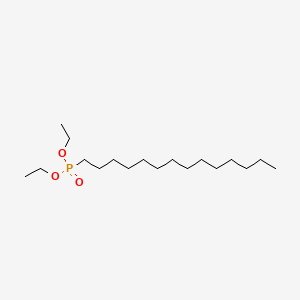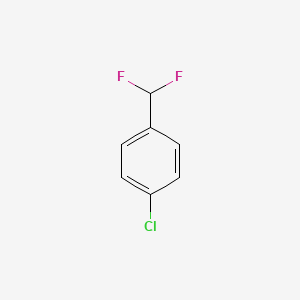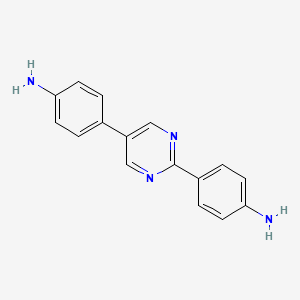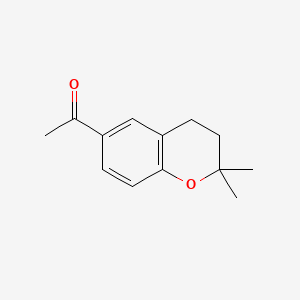
2,2-ジメチル-6-アセチルクロマン
概要
説明
2,2-Dimethyl-6-acetylchroman is a useful research compound. Its molecular formula is C13H16O2 and its molecular weight is 204.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Dimethyl-6-acetylchroman suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethyl-6-acetylchroman including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
農業における抗真菌剤としての用途
2,2-ジメチル-6-アセチルクロマン誘導体は、農業における抗真菌剤としての可能性を探求されています。研究によると、これらの化合物は、作物の著しい損失を引き起こすことが知られているさまざまな植物病原菌に対して、顕著な抗真菌活性を示します。 例えば、特定の誘導体は、市販の殺菌剤よりも高い効力を示し、作物を保護するための環境に優しい代替手段としての可能性を示唆しています .
医学における抗リーシュマニア剤
医学分野では、2,2-ジメチル-6-アセチルクロマンの誘導体が合成され、抗リーシュマニア特性について評価されています。リーシュマニア症は、原虫種によって引き起こされる病気であり、熱帯気候における重大な健康上の問題です。 これらの化合物を抗リーシュマニア剤として開発することで、現在の治療に対する耐性の問題に対処し、この病気の新しい治療法につながる可能性があります .
材料科学:高度な機能性材料
2,2-ジメチル-6-アセチルクロマンの構造的多様性は、材料科学における高度な材料の合成のための候補となっています。 その誘導体は、耐久性向上や環境要因に対する耐性など、特定の特性を持つ新規ポリマーやコーティングを作成するために使用できます.
環境科学:環境に優しい殺菌剤
環境科学では、2,2-ジメチル-6-アセチルクロマン誘導体を植物性殺菌剤として適用することは、環境汚染を引き起こすことなく植物病原体を管理するための有望なアプローチを提供します。 これらの誘導体は、効果的で環境に優しい新しい殺菌剤を開発するための理論的根拠を提供します .
生化学:細胞研究
生化学では、2,2-ジメチル-6-アセチルクロマン誘導体は、PC12細胞株などの細胞に対する低細胞毒性により、さまざまな細胞研究に適しています。 それらは、細胞機構を探求するために、または人間の健康に対する悪影響を最小限に抑えた化合物を開発するための基礎として使用できます .
薬理学:創薬
2,2-ジメチル-6-アセチルクロマン誘導体の薬理学的可能性は、創薬のために調査されています。 それらが最小限の副作用で生体標的に作用する能力は、さまざまな病気に対する新しい薬剤を作成する可能性を開き、治療成績と患者の生活の質を改善する可能性があります .
特性
IUPAC Name |
1-(2,2-dimethyl-3,4-dihydrochromen-6-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O2/c1-9(14)10-4-5-12-11(8-10)6-7-13(2,3)15-12/h4-5,8H,6-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNRXTFUVMPVXBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC2=C(C=C1)OC(CC2)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90954124 | |
| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32333-31-6 | |
| Record name | Ketone, 2,2-dimethyl-6-chromany methyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032333316 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,2-Dimethyl-3,4-dihydro-2H-1-benzopyran-6-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90954124 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
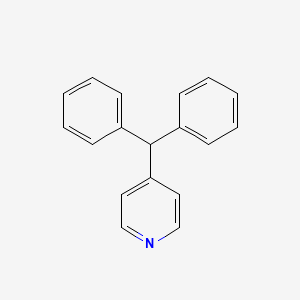

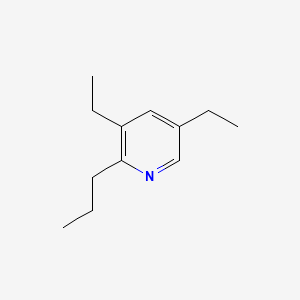

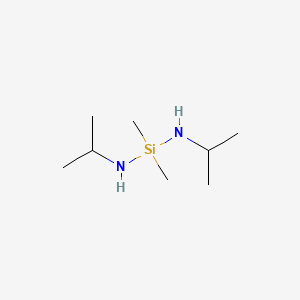
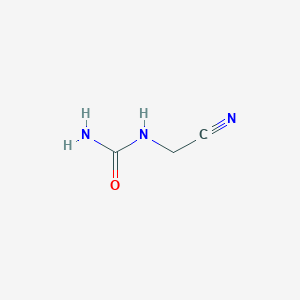
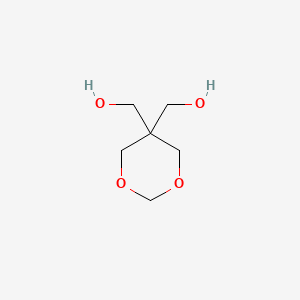
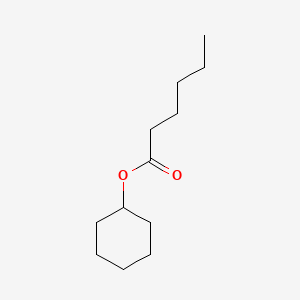
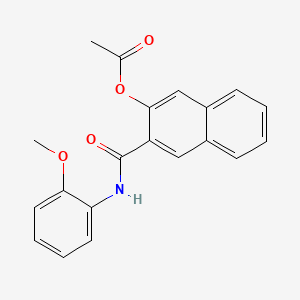
![Acetic acid,2-[(aminoiminomethyl)thio]-](/img/structure/B1596539.png)
